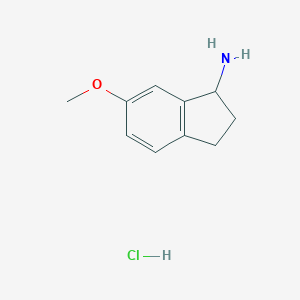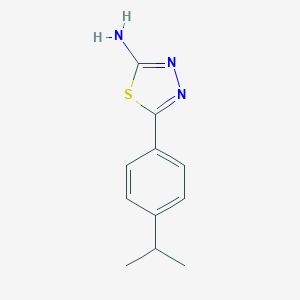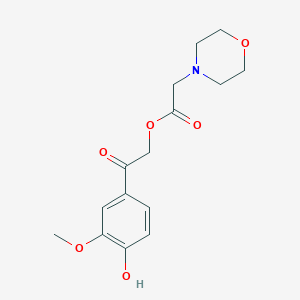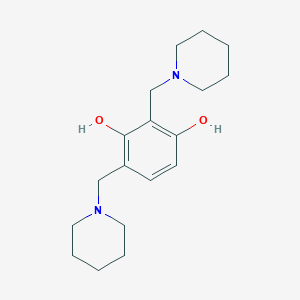
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)-, also known as BPP, is a compound that has gained increasing attention in scientific research in recent years. BPP is a derivative of the natural compound piperine, which is found in black pepper. BPP has been found to have potential applications in various fields, including medicine, agriculture, and environmental science.
Aplicaciones Científicas De Investigación
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has been studied for its potential applications in various scientific fields. In medicine, 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has also been studied for its potential use as an anticancer agent, with promising results in preclinical studies.
In agriculture, 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has been found to have insecticidal properties, making it a potential candidate for the development of natural insecticides. 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has also been studied for its potential use as a plant growth regulator, with promising results in promoting plant growth and development.
Mecanismo De Acción
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has been found to exert its biological effects through various mechanisms. In medicine, 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to modulate the activity of various enzymes involved in pain and inflammation. In cancer, 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has been found to induce apoptosis, or programmed cell death, in cancer cells through various pathways.
Efectos Bioquímicos Y Fisiológicos
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has been found to have various biochemical and physiological effects in vivo. In animal studies, 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has been found to reduce pain and inflammation, improve cognitive function, and inhibit tumor growth. 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has also been found to have antioxidant properties, protecting cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- also has a well-defined chemical structure, making it easy to characterize and study. However, 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)-. In medicine, further studies are needed to elucidate the mechanisms of action of 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- and to explore its potential use in the treatment of various diseases. In agriculture, further studies are needed to explore the potential use of 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- as a natural insecticide and plant growth regulator. Additionally, further studies are needed to explore the potential environmental effects of 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- and its degradation products.
Métodos De Síntesis
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- can be synthesized through a multi-step process involving the reaction of piperine with various reagents. One common method involves the reaction of piperine with formaldehyde and hydrogen peroxide to yield 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)-.
Propiedades
Número CAS |
108118-36-1 |
|---|---|
Nombre del producto |
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- |
Fórmula molecular |
C18H28N2O2 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
2,4-bis(piperidin-1-ylmethyl)benzene-1,3-diol |
InChI |
InChI=1S/C18H28N2O2/c21-17-8-7-15(13-19-9-3-1-4-10-19)18(22)16(17)14-20-11-5-2-6-12-20/h7-8,21-22H,1-6,9-14H2 |
Clave InChI |
UMADSTMWTASFPL-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=C(C(=C(C=C2)O)CN3CCCCC3)O |
SMILES canónico |
C1CCN(CC1)CC2=C(C(=C(C=C2)O)CN3CCCCC3)O |
Otros números CAS |
108118-36-1 |
Sinónimos |
2,4-Bis(1-piperidinylmethyl)-1,3-benzenediol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



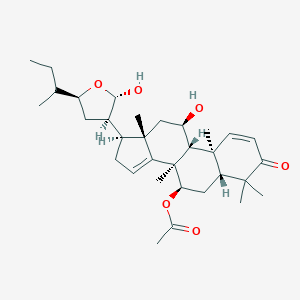
![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)
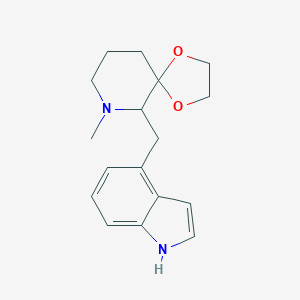
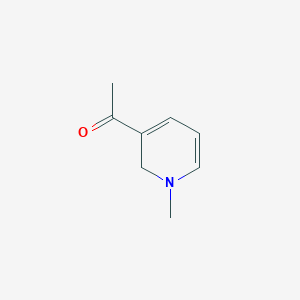
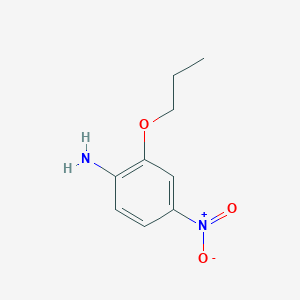
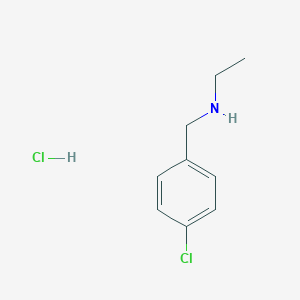
![N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B33839.png)

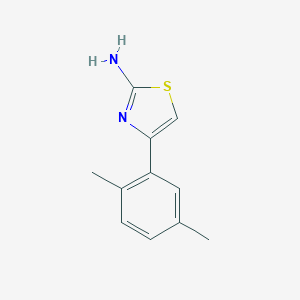
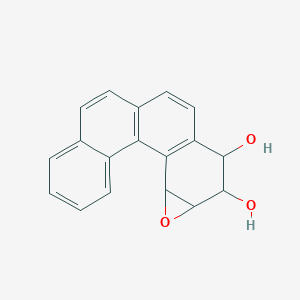
![7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide](/img/structure/B33853.png)
